5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family, characterized by the presence of both bromine and fluorine atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of pharmaceuticals. The azetidine ring contributes unique properties, enhancing its biological activity and reactivity in various chemical processes.
5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine can be synthesized from commercially available precursors through multi-step reactions. It is classified as a heterocyclic compound due to its nitrogen-containing ring structure, which is common among pyrimidines. The compound's molecular formula is CHBrF N, and it features a bromine atom at the 5-position and a fluorinated azetidine substituent at the 2-position.
The synthesis of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine typically involves several key steps:
Reaction conditions are critical, often requiring specific catalysts, solvents, and controlled temperatures to optimize yield and purity. For industrial applications, continuous flow reactors may be employed to enhance efficiency and reduce costs .
The molecular structure of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine features:
The molecular weight of this compound is approximately 221.05 g/mol. Its structural formula can be represented as follows:
5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine participates in various chemical reactions:
Common reagents for these reactions include halogenating agents, reducing agents, and coupling catalysts .
The mechanism of action for 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine primarily revolves around its ability to interact with biological targets such as enzymes or receptors. The presence of both bromine and fluorine enhances its reactivity:
These properties make it a valuable candidate for drug development .
The physical properties of 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine include:
Chemical properties include:
5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidine has significant applications in scientific research:
The rational design of azetidine-pyrimidine hybrids represents a significant advancement in heterocyclic chemistry, driven by the need to overcome limitations of traditional drug scaffolds. Early investigations focused on simple N-aryl pyrimidinamines, but these often exhibited poor metabolic stability and suboptimal pharmacokinetics. The integration of the azetidine moiety—a strained four-membered nitrogen heterocycle—marked a pivotal innovation that combined conformational restriction with improved physiochemical properties [1] [5].
The development trajectory of these hybrids accelerated with the discovery that N-azetidinyl pyrimidines serve as privileged scaffolds in numerous therapeutic domains. A breakthrough emerged when researchers identified that 5-bromo-2-fluoropyrimidine could undergo efficient nucleophilic aromatic substitution with azetidine derivatives, providing reliable access to this hybrid architecture. This synthetic approach enabled the exploration of structure-activity relationships previously inaccessible with traditional heterocyclic coupling methods [1]. The subsequent incorporation of fluorine at the azetidine 3-position represented a refinement to further enhance the bioactive conformation through stereoelectronic effects.
Table 1: Evolution of Key Azetidine-Pyrimidine Hybrids in Drug Discovery
| Compound Class | Therapeutic Application | Structural Advancement | Year |
|---|---|---|---|
| N-Aryl pyrimidinamines | Antibacterial agents | Unsubstituted pyrimidine-amine linkage | Pre-2010 |
| 2-(Azetidin-1-yl)pyrimidines | Kinase inhibitors | Conformationally constrained azetidine | 2010-2015 |
| 2-(3-Fluoroazetidin-1-yl)pyrimidines | Troponin activators, Anti-inflammatories | Fluorine-induced conformational restraint | 2015-Present |
| 5-Bromo-2-(3-fluoroazetidin-1-yl)pyrimidines | Targeted cancer therapies | Combined conformational control and halogen bonding | Recent |
The hybrid scaffold gained particular prominence through its incorporation in clinical candidates such as reldesemtiv—a fast skeletal muscle troponin activator developed for neuromuscular disorders. This compound exemplifies the strategic fusion of a 5-bromopyrimidine core with bioactive heterocyclic amines, demonstrating significantly enhanced potency compared to earlier non-halogenated analogs [1]. Patent literature from 2014 further demonstrates the scaffold's implementation in diverse therapeutic contexts, particularly compounds targeting inflammatory and fibrotic disorders through kinase modulation mechanisms [5]. These developments established 5-bromo-2-(3-fluoroazetidin-1-yl)pyrimidine as a versatile template with applications spanning from central nervous system disorders to anticancer agents.
Halogen atoms serve as critical design elements in modern medicinal chemistry, with bromine and fluorine playing distinct but complementary roles in optimizing pyrimidine-based therapeutics. The bromine atom at the pyrimidine 5-position functions primarily as a versatile handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings. This synthetic versatility enables efficient diversification of the molecular scaffold during structure-activity relationship exploration [1] [4]. Beyond its role in chemical synthesis, bromine exerts significant influence on molecular recognition through halogen bonding interactions—a directional interaction where bromine serves as an electron acceptor with protein carbonyl groups and backbone amides. This capability enhances target binding affinity and selectivity, particularly in kinase inhibition applications [1].
The strategic incorporation of fluorine at the azetidine 3-position impacts multiple pharmacokinetic parameters through a combination of electronic and steric effects. Fluorine's high electronegativity (3.98 on the Pauling scale) induces a strong dipole moment that influences electron distribution throughout the azetidine ring, modulating the basicity of the ring nitrogen and its hydrogen-bonding capacity. This electronic perturbation enhances metabolic stability by reducing oxidative metabolism at susceptible sites, particularly cytochrome P450-mediated dealkylation pathways [6]. Additionally, the compact van der Waals radius of fluorine (1.47 Å) permits isosteric replacement of hydrogen while providing substantial electronic perturbation without significant steric penalty.
Table 2: Comparative Impact of Halogen Substituents on Molecular Properties
| Property | Bromine (C5) | Fluorine (Azetidine C3) | Combined Effect |
|---|---|---|---|
| Size | van der Waals radius: 1.85 Å | van der Waals radius: 1.47 Å | Complementary steric occupancy |
| Electronic Effect | Moderate -I effect, strong halogen bonding | Strong -I effect, orthogonal dipole | Synergistic electronic modulation |
| Synthetic Versatility | High (cross-coupling reactions) | Moderate (limited further modification) | Sequential functionalization capability |
| Lipophilicity | Increases log P (π-hydrophobic character) | Decreases log P (dipole moment enhancement) | Balanced lipophilicity profile |
| Metabolic Stability | Minimal direct effect | Significant enhancement (blocking metabolically soft spots) | Improved hepatic stability |
The combination of bromine and fluorine within the same molecular architecture creates a complementary halogenation pattern that balances target engagement properties with desirable ADME characteristics. The bromine atom provides substantial hydrophobic contact surface area for van der Waals interactions within binding pockets, while fluorine mitigates the accompanying increase in lipophilicity through its strong dipole moment. This balanced halogenation profile results in optimized membrane permeability and oral bioavailability, as demonstrated in pharmacokinetic studies of advanced candidates featuring this substitution pattern [4] [6].
The 3-fluoroazetidine moiety represents a sophisticated conformational restriction element that profoundly influences the bioactive properties of pyrimidine hybrids. Azetidine's inherent ring strain (approximately 25 kcal/mol) reduces conformational flexibility compared to larger saturated heterocycles like piperidine or pyrrolidine. This pre-organization reduces the entropic penalty upon target binding, significantly enhancing binding affinity even with similar thermodynamic interaction profiles [6]. The introduction of fluorine at the 3-position further refines this conformational control through a combination of stereoelectronic effects and steric guidance.
The fluorine substituent exerts two primary conformational effects: First, it introduces a gauche effect between the ring C-F bond and adjacent C-N bond, preferentially stabilizing specific ring puckered conformations. Second, fluorine's hyperconjugative interactions with adjacent σ* orbitals modulate bond lengths and angles within the azetidine ring, particularly affecting the C-N bond that connects the azetidine to the pyrimidine core [6]. This electronic perturbation alters the basicity of the ring nitrogen, reducing its pKa by approximately 1-2 units compared to unsubstituted azetidine derivatives. This modified basicity enhances membrane permeability by decreasing cationic character at physiological pH while retaining sufficient protonation for target engagement in acidic microenvironments.
Table 3: Physicochemical Comparison of Azetidine Motifs in Pyrimidine Hybrids
| Parameter | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
|---|---|---|---|
| Ring pKa | 11.29 | 9.8-10.2 | 8.5-9.0 |
| Preferred Conformation | Flexible envelope | Partially restrained envelope | Highly restrained planar |
| Dipole Moment (D) | 1.88 | 2.35 | 2.82 |
| Aqueous Solubility | Moderate | Enhanced | Reduced |
| Metabolic Oxidation | Susceptible (C3 position) | Resistant | Highly resistant |
The synthetic accessibility of 3-fluoroazetidine derivatives has improved significantly through methodologies such as reductive amination of azetidinones and nucleophilic fluorination of activated precursors. These advances have enabled efficient incorporation of the motif into complex architectures like 5-bromo-2-(3-fluoroazetidin-1-yl)pyrimidine [6]. The 3-fluoroazetidine moiety demonstrates excellent stability under diverse reaction conditions, particularly in palladium-catalyzed cross-coupling reactions targeting the C5-bromine of the pyrimidine ring. This orthogonal reactivity enables sequential functionalization strategies essential for lead optimization campaigns [1] [6].
In biological systems, the 3-fluoroazetidine substituent enhances target engagement through precise spatial orientation of hydrogen bond acceptors. The fluorine atom serves as a hydrogen bond acceptor with geometry distinct from oxygen-based acceptors, enabling unique interactions with protein backbones and side chains. This effect is particularly valuable in kinase inhibition, where the precise spatial positioning of the azetidine nitrogen relative to the hinge region backbone amides determines inhibitor potency and selectivity. The combined conformational control and electronic modulation provided by the 3-fluoroazetidine moiety make it an increasingly privileged structural element in modern drug design, particularly when paired with halogenated pyrimidine cores.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: